molecular formula C9H7BrO2S B2365927 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide CAS No. 63166-90-5

5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide

Cat. No. B2365927
CAS RN: 63166-90-5
M. Wt: 259.12
InChI Key: BOTHUOPKKBBNRR-UHFFFAOYSA-N
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Description

Thiophene-based compounds, such as 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide, are a class of heterocyclic compounds that contain a five-membered ring made up of one sulfur atom . They are essential in various fields, including medicinal chemistry, material science, and industrial chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives often involves electrophilic, nucleophilic, or radical reactions . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . This makes thiophene a part of the group of π-excessive heteroaromatics .


Chemical Reactions Analysis

Thiophene easily reacts with electrophiles . Positional selectivity for electrophilic substitution in thiophene is influenced both by the heteroatom and by substituents on the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely. For example, 5-Methylbenzo[b]thiophene has a boiling point of 243°C and a melting point of 35-36°C .

Scientific Research Applications

Pharmacological Activity

The compound 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide and its derivatives exhibit notable pharmacological properties. A study by Chapman, Clarke, Gore, Sharma (1971) demonstrated that ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate was converted into various derivatives, including 5-bromo-, and 4,5-dibromo-derivatives. These compounds underwent further reactions to produce a range of pharmacologically active substances (Chapman et al., 1971).

Electrophilic Substitution Reactions

The electrophilic substitution reactions of 4-hydroxybenzo[b]thiophen and its 3-methyl derivative, which are related to 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide, have been extensively studied. Clarke, Scrowston, and Sutton (1973) found that bromination with N-bromosuccinimide resulted in 5-substituted products, indicating the susceptibility of these compounds to electrophilic attack (Clarke, Scrowston, & Sutton, 1973).

Bromination Reaction Selectivity

In a study on the bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene, Wu, Pang, Tan, and Meng (2013) observed an "abnormal" selectivity in the bromination process. This abnormality was attributed to a special electron structure in these compounds, suggesting a distinct reaction pathway for derivatives of 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide (Wu, Pang, Tan, & Meng, 2013).

Ring Systems and Synthesis

In another study, the synthesis and reactions of 5-methyl- and 5-chloro-3-benzo[b]thienyl-lithium, which are structurally similar to 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide, were explored. This research by Dickinson and Iddon (1971) highlighted the reactivity of these compounds in various organic reactions, providing insights into the potential chemical behaviors of 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide derivatives (Dickinson & Iddon, 1971).

X-ray Structure Analysis

Faghi, Geneste, Olive, Rambaud, and Declercq (1988) conducted a comparison of the X-ray structures of 2- and 3-methylbenzo[b]thiophene 1,1-dioxides. Their research contributes to understanding the molecular structure and stability of compounds closely related to 5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide, which is crucial for its potential applications in scientific research (Faghi et al., 1988).

Safety and Hazards

The safety and hazards associated with thiophene derivatives can also vary widely. For example, some compounds may cause skin and eye irritation .

Future Directions

The demand for new materials and medicines encourages the development of new methods for synthesizing and modifying thiophene derivatives . This includes the search for cheaper, environmentally friendly, effective, and selective reaction procedures .

properties

IUPAC Name

5-bromo-2-methyl-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2S/c1-6-4-7-5-8(10)2-3-9(7)13(6,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTHUOPKKBBNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1(=O)=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylbenzo[b]thiophene-1,1-dioxide

CAS RN

63166-90-5
Record name 5-bromo-2-methylbenzo[b]thiophene-1,1-dioxide
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Synthesis routes and methods

Procedure details

5-Bromo-2-methylbenzo[b]thiophene (8.0 g, 35.2 mmol; prepared according to J. Med. Chem. 1986, 29, 1643) was dissolved in acetic acid (200 mL); 30% hydrogen peroxide (50 mL) was added and the mixture was refluxed for 4 h. Water (500 mL) was added and the mixture was extracted with benzene (300 mL). The organic layer was evaporated in vacuo and the residue was purified by column chromatography (silica gel Fluka 60, benzene) affording 5-bromo-2-methylbenzo[b]thiophene-1,1-dioxide.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

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